molecular formula C19H16F3N3O2S B2918969 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine CAS No. 1105226-49-0

3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine

Cat. No.: B2918969
CAS No.: 1105226-49-0
M. Wt: 407.41
InChI Key: ATOKPCLJNLTRTG-UHFFFAOYSA-N
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Description

The compound 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine features a piperidine core substituted with two distinct moieties: a 1,3,4-oxadiazole ring bearing a thiophen-2-yl group and a 3-(trifluoromethyl)benzoyl group. The oxadiazole ring is a heterocyclic scaffold known for enhancing metabolic stability and binding affinity in drug design , while the trifluoromethyl group improves lipophilicity and bioavailability . Structural analogs of this compound have been explored for anti-inflammatory, antiviral, and anticancer applications, as discussed below.

Properties

IUPAC Name

[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2S/c20-19(21,22)14-6-1-4-12(10-14)18(26)25-8-2-5-13(11-25)16-23-24-17(27-16)15-7-3-9-28-15/h1,3-4,6-7,9-10,13H,2,5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOKPCLJNLTRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The thiophene ring can be synthesized through the cyclization of appropriate precursors, while the oxadiazole ring is often formed via the reaction of hydrazides with carboxylic acids or their derivatives. The final step involves the coupling of these heterocyclic units with the piperidine ring, often using reagents such as coupling agents or catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxadiazole ring can produce amine derivatives .

Scientific Research Applications

3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Methoxybenzenesulfonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1396808-42-6)

  • Key Differences : Replaces the 3-(trifluoromethyl)benzoyl group with a 3-methoxybenzenesulfonyl group.
  • Implications: The sulfonyl group may enhance solubility but reduce membrane permeability compared to the benzoyl group. No biological activity data is reported .
  • Molecular Weight : 391.4 vs. ~428.4 (estimated for the target compound).

3-Oxo-3-{4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}Propanenitrile (FO5)

  • Key Differences: Contains a 1,2,4-oxadiazole isomer and a nitrile-substituted propanone chain instead of the benzoyl group.
  • Structural data (SMILES, InChI) is available .

Oxadiazole-Containing Compounds with Diverse Pharmacological Activities

Anti-inflammatory Agents

  • Compound 4d (3-[5-(2-Acetoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-phenoxyphenyl)propan-1-one) Activity: 65.63% inhibition in anti-inflammatory assays. Structural Comparison: Replaces piperidine with propan-1-one and lacks the trifluoromethyl group. The acetoxyphenyl substituent may enhance COX-2 selectivity .
  • Compound 4i (3-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-phenoxyphenyl)propan-1-one) Activity: 62.50% inhibition. Structural Comparison: Methoxy groups improve solubility but may reduce CNS penetration .

Antiviral Agents

  • Zelicapavir (WHO INN C194H282N44O51S4) Structure: Combines oxadiazole with a benzodiazepinone core and trifluoromethylpyridine. Activity: Targets viral replication machinery, highlighting the versatility of oxadiazole-trifluoromethyl combinations .

Substituent-Driven Activity Trends

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Piperidine Thiophene-oxadiazole, 3-CF3-benzoyl Not reported
4d Propan-1-one 2-Acetoxyphenyl-oxadiazole 65.63% anti-inflammatory
Zelicapavir Benzodiazepinone Trifluoromethylpyridine-oxadiazole Antiviral
1-(3-Methoxybenzenesulfonyl)-... Piperidine 3-Methoxybenzenesulfonyl, CF3-oxadiazole No data

Biological Activity

The compound 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine has garnered attention in recent research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and findings from various studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Oxadiazole moiety : A five-membered ring containing two nitrogen atoms and one oxygen atom, which is known for its diverse biological activities.
  • Thiophene group : A sulfur-containing five-membered ring that contributes to the compound's unique properties.
  • Trifluoromethyl group : Enhances lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 16 μg/mL against Mycobacterium tuberculosis, suggesting that oxadiazole derivatives may serve as potential anti-tubercular agents .

CompoundMIC (μg/mL)Target Organism
This compoundTBDMycobacterium tuberculosis
5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol16Mycobacterium tuberculosis

Anti-Cancer Activity

Research has also highlighted the potential anti-cancer properties of oxadiazole derivatives. In a study focused on piperidine derivatives, compounds with oxadiazole rings showed promising results in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) indicated that modifications on the piperidine ring significantly influenced the cytotoxicity against various cancer cell lines .

The proposed mechanism of action for these compounds involves:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety can interact with enzymes involved in cellular processes, potentially disrupting their function.
  • Induction of Apoptosis : Some studies suggest that these compounds may trigger programmed cell death in cancer cells through mitochondrial pathways.

Study on Anti-Tubercular Activity

In a systematic investigation into anti-tubercular agents, a series of substituted piperazine derivatives were synthesized and tested. Among these, certain compounds exhibited IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis, indicating that structural modifications can enhance activity .

Cytotoxicity Assessment

A cytotoxicity study was conducted using HEK-293 human embryonic kidney cells to evaluate the safety profile of these compounds. The results indicated that most active compounds were non-toxic at concentrations effective against microbial targets .

Q & A

Q. What synthetic strategies are effective for optimizing the yield of 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine?

  • Methodological Answer : The synthesis of this compound involves coupling the oxadiazole-thiophene moiety with the trifluoromethylbenzoyl-piperidine core. Key steps include:
  • Cyclocondensation : Use a mixture of thiophene-2-carbohydrazide and a carbonyl derivative (e.g., trichloroacetic anhydride) under reflux in anhydrous THF to form the 1,3,4-oxadiazole ring .
  • Coupling Reactions : Employ peptide coupling agents like EDCI/HOBt in DMF to link the oxadiazole-thiophene fragment to the benzoyl-piperidine backbone. Optimize stoichiometry (1:1.2 molar ratio) and reaction time (12–24 hours) to improve yield .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane (20–50%) to isolate the product. Monitor purity via TLC (Rf ≈ 0.4–0.6) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Confirm the presence of the piperidine ring (δ 1.5–2.8 ppm for CH₂ groups), trifluoromethylbenzoyl (δ 7.5–8.1 ppm for aromatic protons), and thiophene (δ 7.2–7.4 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
  • ¹³C NMR : Identify carbonyl carbons (δ 165–170 ppm) and CF₃ (δ 125–130 ppm, q, J = 270 Hz) .
  • FT-IR : Verify oxadiazole C=N stretches (1550–1600 cm⁻¹) and benzoyl C=O (1680–1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound (e.g., inconsistent IC₅₀ values across assays)?

  • Methodological Answer :
  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) to minimize inter-lab variability .
  • Receptor Binding Studies : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinities (KD) directly, avoiding interference from assay buffers .
  • Cellular Permeability Tests : Assess membrane penetration via Caco-2 cell monolayers to determine if poor permeability explains discrepancies between in vitro and cellular activity .

Q. What computational methods are suitable for predicting the compound’s target selectivity and off-target effects?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide to screen against kinase or GPCR libraries. Prioritize targets with docking scores ≤−8 kcal/mol and validate with free-energy perturbation (FEP) calculations .
  • QSAR Modeling : Train models on datasets like ChEMBL to predict ADMET properties. Include descriptors like logP (3.5–4.5), topological polar surface area (80–100 Ų), and H-bond acceptors (6–8) .

Q. How can researchers analyze the metabolic stability of this compound in hepatic microsomes?

  • Methodological Answer :
  • Incubation Protocol : Use human liver microsomes (0.5 mg/mL) with NADPH (1 mM) in PBS (pH 7.4) at 37°C. Sample at 0, 15, 30, and 60 minutes .
  • LC-MS/MS Quantification : Monitor parent compound depletion via MRM transitions (e.g., m/z 450 → 320 for the protonated ion). Calculate half-life (t½) using non-compartmental analysis .

Q. What crystallographic challenges arise when determining the 3D structure of this compound?

  • Methodological Answer :
  • Crystal Growth : Use slow vapor diffusion with dichloromethane/hexane (1:3). The flexible piperidine and oxadiazole rings may require low-temperature (100 K) data collection to reduce disorder .
  • Data Collection : Employ synchrotron radiation (λ = 0.8–1.0 Å) for high-resolution (<1.0 Å) structures. Refine with SHELXL, applying restraints for torsional angles in the piperidine ring .

Methodological Notes

  • Data Gaps : Direct evidence for the compound is limited; methodologies were extrapolated from analogous oxadiazole/piperidine systems .
  • Contradictions : None observed in evidence, but synthetic yields and bioactivity may vary due to substituent effects (e.g., electron-withdrawing CF₃ vs. thiophene donor groups) .

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